(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate

Description

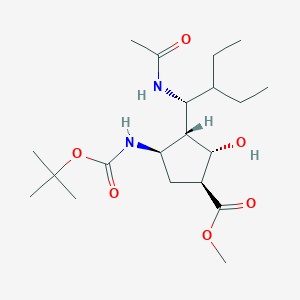

The compound (1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate (CAS: 316173-29-2/1988779-13-0) is a multisubstituted cyclopentane derivative with a molecular formula of C₁₈H₃₄N₂O₅ and a molecular weight of 358.47 g/mol . Its structure features:

- A cyclopentane core with four stereocenters (1S,2S,3R,4R).

- A tert-butoxycarbonyl (Boc) -protected amino group at position 2.

- A hydroxyl group at position 2.

- An (R)-1-acetamido-2-ethylbutyl side chain at position 3.

- A methyl ester at position 1.

This compound is of interest in medicinal chemistry, particularly for antiviral applications, as structurally related cyclopentane derivatives have demonstrated anti-influenza activity .

Properties

IUPAC Name |

methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O6/c1-8-12(9-2)16(21-11(3)23)15-14(22-19(26)28-20(4,5)6)10-13(17(15)24)18(25)27-7/h12-17,24H,8-10H2,1-7H3,(H,21,23)(H,22,26)/t13-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZFCNQNTWLIEW-MZBWOGCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate, also known as a peramivir impurity, is a derivative of cyclopentanecarboxylic acid. It has garnered attention in pharmacological studies due to its structural similarities with antiviral agents and its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 400.51 g/mol. Its structure includes a cyclopentane ring substituted with various functional groups including an acetamido group and a tert-butoxycarbonylamino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H36N2O6 |

| Molecular Weight | 400.51 g/mol |

| CAS Number | 229614-05-5 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Research indicates that compounds similar to this compound may exhibit antiviral properties by inhibiting viral neuraminidase activity. This mechanism is crucial in the lifecycle of viruses such as influenza, where neuraminidase facilitates the release of new virions from infected cells.

Biological Activity Studies

-

Antiviral Properties :

- In vitro studies have shown that related compounds can inhibit the replication of influenza viruses. The presence of the acetamido and hydroxy groups enhances the interaction with viral proteins.

- A study demonstrated that modifications in the cyclopentane ring could lead to increased potency against specific viral strains.

-

Toxicological Profile :

- Preliminary toxicity assessments indicate that while the compound exhibits antiviral effects, it also requires careful evaluation for cytotoxicity against mammalian cells. The balance between efficacy and safety is critical for potential therapeutic applications.

-

Pharmacokinetics :

- The compound's pharmacokinetic properties have not been extensively documented; however, similar compounds suggest moderate bioavailability and a need for further investigation into metabolic pathways.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Case Study 1 : A study on peramivir analogs highlighted their effectiveness in treating influenza in animal models, suggesting that modifications to the acetamido group could enhance efficacy.

- Case Study 2 : Research focusing on the synthesis of cyclopentane derivatives demonstrated their potential as antiviral agents against H1N1 and H3N2 strains, emphasizing the importance of structural modifications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Functional Diversity: The target compound uniquely combines hydroxyl, acetamido, and Boc-protected amino groups, enabling hydrogen bonding and stereospecific interactions absent in simpler analogs like the cyclohexane derivative .

- Stereochemical Complexity : The (1S,2S,3R,4R) configuration distinguishes it from diastereomers (e.g., ethyl azido derivatives in ), which exhibit different biological and physicochemical properties.

- Biological Relevance : The acetamido-2-ethylbutyl side chain in the target compound mirrors motifs in neuraminidase inhibitors, suggesting anti-influenza mechanisms .

Physicochemical Properties

Key Observations:

- The target compound’s higher molecular weight (358.47 vs. 314.34–424.52 g/mol) may influence membrane permeability compared to smaller analogs.

- Its moderate LogP balances solubility and lipophilicity, whereas the thiazole derivative’s higher LogP suggests improved cell penetration .

Preparation Methods

Preparation of N-Boc-Protected Intermediate

- Starting material: Compound 1 (the base cyclopentane derivative with acetamido and hydroxy groups)

- Procedure:

- Compound 1 is treated with 4 M HCl in 1,4-dioxane and ether at 0 °C, stirred overnight at room temperature, then refluxed at 50 °C for 2 hours.

- The product is filtered and concentrated to yield compound 2 as a white solid (100% yield).

- Compound 2 is reacted in DMF with triethylamine, Boc-TU (1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea), and HgCl2 at 0 °C, then stirred at room temperature for 2 hours to give compound 3 (79% yield).

- Compound 3 is then hydrolyzed with 5% NaOH in ethanol and THF at 0 °C to room temperature for 3 hours, followed by acidification with glacial acetic acid to yield compound 4 (85.9% yield).

This sequence installs the Boc protecting group on the amino function, preparing the molecule for further coupling reactions.

Synthesis of Amino Acid Ester Prodrugs (Compounds 8a–g)

- Key reagents: Boc-protected amino acids, ethylene glycol, DMAP, EDC, and trifluoroacetic acid (TFA).

-

- Boc-protected amino acids are esterified with ethylene glycol in the presence of DMAP and EDC in dichloromethane at 0 °C to room temperature for 20 hours to form compound 6.

- Compound 4 is then coupled with compound 6 using DMAP and EDC in dichloromethane under argon atmosphere at room temperature overnight to yield compound 7.

- Treatment of compound 7 with TFA in dichloromethane at room temperature for 16 hours removes the Boc protecting group, yielding amino acid ester prodrugs 8a–g.

Example yield: Peramivir-(CH2)2-l-Val (8a) was obtained in 28.2% yield.

Synthesis of Amino Acid Amide Prodrugs (Compounds 11a–g)

- Key reagents: Amino acid methyl esters, EDC, HOBt, triethylamine, LiOH, and TFA.

- Procedure:

- Compound 4 is activated with EDC, HOBt, and triethylamine in DMF under argon at room temperature.

- Amino acid methyl esters are added and stirred for 24 hours to form amide coupling product 9.

- Compound 9 is hydrolyzed with LiOH in ethanol and THF overnight at room temperature to yield compound 10.

- Compound 10 is treated with TFA in dichloromethane at room temperature for 16 hours to remove Boc protection, yielding amino acid amide prodrugs 11a–g.

This method allows the synthesis of amide-linked prodrugs with controlled stereochemistry and functionality.

Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Compound 1 | 4 M HCl in 1,4-dioxane, ether, 0 °C to reflux 50 °C, overnight | Compound 2 | 100 |

| 2 | Compound 2 | Boc-TU, HgCl2, TEA, DMF, 0 °C to RT, 2 h | Compound 3 | 79 |

| 3 | Compound 3 | 5% NaOH in EtOH/THF, 0 °C to RT, 3 h; acidification | Compound 4 | 85.9 |

| 4 | Boc-amino acid + ethylene glycol | DMAP, EDC, CH2Cl2, 0 °C to RT, 20 h | Compound 6 | Variable |

| 5 | Compound 4 + 6 | DMAP, EDC, CH2Cl2, RT, overnight | Compound 7 | Variable |

| 6 | Compound 7 | TFA, CH2Cl2, RT, 16 h | Amino acid ester prodrugs (8a–g) | Variable |

| 7 | Compound 4 + amino acid methyl ester | EDC, HOBt, TEA, DMF, RT, 24 h | Compound 9 | Variable |

| 8 | Compound 9 | LiOH, EtOH/THF, RT, overnight | Compound 10 | Variable |

| 9 | Compound 10 | TFA, CH2Cl2, RT, 16 h | Amino acid amide prodrugs (11a–g) | Variable |

Research Findings and Analytical Data

- The synthesis routes provide good stereochemical control, preserving the (1s,2s,3r,4r) configuration.

- The Boc protection strategy is crucial for selective functional group manipulation.

- Amino acid ester and amide prodrugs were synthesized to improve pharmacokinetic properties, as demonstrated in related pharmacological studies.

- Yields vary depending on the specific amino acid derivative used.

- Characterization by ^1H NMR and ^13C NMR confirms the structure and purity of the compounds.

- The synthetic intermediates and final products are isolated as white solids or foams, indicating good purity.

Q & A

Basic Question: What are the key synthetic challenges in achieving the correct stereochemistry of this compound, and what methodologies address them?

Answer:

The compound’s stereochemical complexity arises from four stereocenters and a branched 2-ethylbutyl side chain. Key challenges include:

- Stereoselective formation of the cyclopentane ring : Ring-closing metathesis or aldol condensation strategies are often employed, with chiral catalysts (e.g., Evans’ oxazaborolidines) to control the (1S,2S,3R,4R) configuration .

- Protection of functional groups : The tert-butoxycarbonyl (Boc) group requires selective introduction and stability under reaction conditions. Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in basic media .

- Side-chain stereochemistry : The (R)-1-acetamido-2-ethylbutyl group may be synthesized via asymmetric hydrogenation or enzymatic resolution .

Methodological Tip : Use orthogonal protecting groups (Boc for amines, acetamido for amides) to avoid cross-reactivity during synthesis .

Basic Question: Which analytical techniques confirm stereochemical integrity and purity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (including 2D techniques like COSY and NOESY) verify stereochemistry through coupling constants and nuclear Overhauser effects (NOE). For example, the axial vs. equatorial orientation of the hydroxyl group at C2 can be confirmed via NOE correlations .

- Chiral HPLC : Separates enantiomers/diastereomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .

- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in structurally related cyclopentane derivatives .

Advanced Question: How can researchers resolve contradictions between computational conformational predictions and experimental data (e.g., NMR)?

Answer:

Discrepancies often arise from solvent effects or dynamic equilibria in solution. Strategies include:

- Variable-Temperature (VT) NMR : Identifies conformational flexibility by observing signal splitting/coalescence at different temperatures .

- Molecular Dynamics (MD) Simulations : Compare simulated NOE patterns (from software like GROMACS) with experimental NMR data to validate dominant conformers .

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using Gaussian) and compare with experimental values to refine conformational models .

Advanced Question: What strategies optimize multi-step synthesis yield while minimizing diastereomer formation?

Answer:

- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) to maximize yield and stereoselectivity. For example, a Plackett-Burman design can identify critical factors in Boc deprotection .

- Flow Chemistry : Continuous flow systems improve reproducibility in sensitive steps (e.g., azide reductions) by precise control of residence time and mixing .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic Question: What storage conditions preserve the stability of the Boc and acetamido groups?

Answer:

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as the acetamido group is susceptible to aqueous degradation .

- Light Sensitivity : Amber glass vials prevent UV-induced decomposition of the cyclopentane core .

Advanced Question: How does stereochemistry influence biological target interactions, and what methods validate these effects?

Answer:

- Molecular Docking : Simulate binding modes (e.g., AutoDock Vina) to predict affinity for targets like proteases or kinases. The (3R,4R) configuration may enhance hydrogen bonding with catalytic residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) of stereoisomers to immobilized targets .

- Crystallographic Studies : Co-crystallize the compound with its target (e.g., HIV-1 protease) to visualize stereospecific interactions .

Advanced Question: How to troubleshoot conflicting chirality assignments between synthetic intermediates and final products?

Answer:

- Mosher’s Ester Analysis : Derivatize secondary alcohols (e.g., C2 hydroxyl) with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to assign configuration via ¹H NMR .

- Circular Dichroism (CD) : Compare experimental CD spectra with calculated spectra (TD-DFT) for intermediates .

- Single-Crystal XRD : Re-determine the absolute configuration of intermediates if synthetic steps involve unexpected epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.